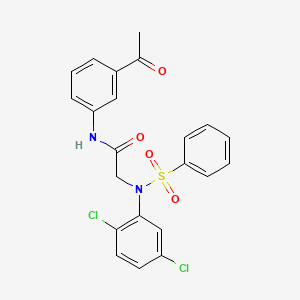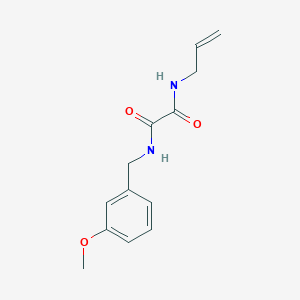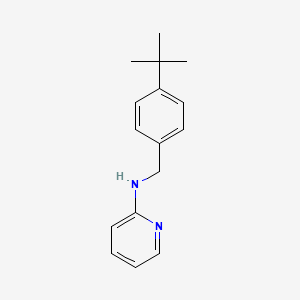
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmitter release. By binding to the allosteric site of mGluR5, N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide enhances the receptor's response to glutamate, resulting in increased signaling through the receptor.
Biochemical and Physiological Effects
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of neurotransmitter release, and modulation of neuronal excitability. It has also been shown to have anti-inflammatory effects and to promote neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its high selectivity for mGluR5, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
For research on N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide include further investigation of its therapeutic potential in various neurological and psychiatric disorders, as well as its potential neuroprotective effects in the treatment of neurodegenerative disorders. Additionally, research could focus on optimizing the pharmacokinetic properties of N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide to improve its efficacy and reduce the need for frequent dosing.
Synthesemethoden
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dichlorobenzaldehyde with 3-acetylaniline to form 3-(2,5-dichlorophenyl)-N-(3-oxobutan-2-yl)aniline, which is then reacted with phenylsulfonyl chloride to form N-(3-acetylphenyl)-N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as addiction, anxiety, depression, and schizophrenia. It has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4S/c1-15(27)16-6-5-7-18(12-16)25-22(28)14-26(21-13-17(23)10-11-20(21)24)31(29,30)19-8-3-2-4-9-19/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZHYMSHUBYXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4924174.png)


![N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)

methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)
![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924244.png)
![1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4924248.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4924253.png)